REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]CC2C=CC=CC=2)=[O:15])=[CH:9][CH:8]=1)=[O:4]>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)=[O:4] |f:2.3.4|
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Name
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benzyl 4-methoxycarbonylmethyloxyphenylacetate
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Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)COC1=CC=C(C=C1)CC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the removal of the catalyst the mother liquor
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)COC1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |